
2-Ethylbenzoic acid
Overview
Description
2-Ethylbenzoic acid (CAS No. 612-19-1) is an alkyl-substituted benzoic acid derivative with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . It features an ethyl group (-CH₂CH₃) at the ortho position of the benzene ring relative to the carboxylic acid group. This compound is a white crystalline powder with a melting point range of 62–66°C . Its synthesis is efficient, achieving yields over 99% via electrocatalytic carboxylation of 2-ethylbenzyl chloride .
This compound is utilized in pharmaceutical and materials science research, particularly as a structural component in enzyme inhibitors. For example, it serves as a substituent in 1,2,4-triazole-3-thione derivatives, which act as metallo-β-lactamase (MBL) inhibitors targeting antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbenzoic acid can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of ethylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CO}_2 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COOH} ]
Another method involves the oxidation of 2-ethylbenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic oxidation of 2-ethyltoluene. This process involves the use of air or oxygen as the oxidizing agent and a catalyst such as cobalt or manganese salts. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: 2-Ethylbenzyl alcohol or 2-ethylbenzaldehyde.
Substitution: 2-Nitroethylbenzoic acid, 2-Bromoethylbenzoic acid, and 2-Sulfoethylbenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Resistance Inhibition:
Recent studies have highlighted the potential of 2-ethylbenzoic acid derivatives as inhibitors of metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. A study by Verdirosa et al. demonstrated that analogues containing a this compound moiety exhibited significant inhibitory activity against VIM-type MBLs, suggesting their potential as therapeutic agents to combat antibiotic resistance .
Synthesis of Pharmacologically Active Compounds:
this compound serves as a precursor in the synthesis of various bioactive compounds. For instance, it is utilized in the production of 2-amino-6-ethylbenzoic acid, an intermediate in the synthesis of the immunomodulatory drug paquinimod, which is under investigation for treating systemic lupus erythematosus (SLE) .
Organic Synthesis
Microbial Asymmetric Synthesis:
The compound is employed as a substrate in microbial asymmetric synthesis processes. Specifically, it has been used to synthesize (S)-3-methylphthalide through biocatalysis, showcasing its utility in producing enantiomerically pure compounds for pharmaceutical applications .
Synthesis of γ-Lactones:
Another significant application is in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide. These compounds are important in polymer chemistry and materials science, indicating the versatility of this compound in various synthetic pathways .
Biochemical Applications
Cell Culture and Analysis:
In biochemical research, this compound has been utilized in cell culture and analysis methods. Its role as a reagent facilitates various biochemical assays and experimental setups, particularly in studies involving cellular responses to different stimuli .
Data Table: Applications Overview
Case Studies
Case Study 1: Metallo-β-Lactamase Inhibitors
In a comprehensive study published in ChemMedChem, researchers synthesized various triazole-thione analogues incorporating this compound. The results indicated that these compounds effectively inhibited VIM-type MBLs, restoring antibiotic susceptibility in resistant bacterial strains. The binding interactions were elucidated through crystallographic studies, providing insights into their mechanism of action .
Case Study 2: Asymmetric Synthesis
A research article detailed the use of this compound as a substrate for the microbial synthesis of (S)-3-methylphthalide. The process demonstrated high enantioselectivity and efficiency, highlighting the compound's role in producing valuable chiral intermediates for pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Ethylbenzoic acid depends on its specific applicationThe ethyl group on the benzene ring can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The position and type of substituents on the benzoic acid backbone significantly influence physical and chemical properties. Key comparisons include:
Table 1: Physical Properties of Alkyl-Substituted Benzoic Acids
*Group contribution (GC) models predict para-substituted isomers (e.g., 4-ethylbenzoic acid) to be more stable than ortho analogs due to reduced steric hindrance .
(a) Steric Effects and Acidity
Ortho-substituted benzoic acids generally exhibit weaker acidity compared to para isomers due to steric hindrance impeding resonance stabilization of the deprotonated carboxylate . However, this compound’s ethyl group enhances lipophilicity, making it advantageous in drug design for improving membrane permeability.
Functional Group Modifications
Esterification or etherification of this compound alters its properties:
- Ethyl 2-acetylbenzoate (CAS 103935-10-0): An ester derivative with applications in organic synthesis and fluorescence sensing .
- 2-Ethoxybenzoic acid (CAS 134-11-2): An ether derivative used in pharmaceuticals, highlighting how substituent polarity impacts solubility and bioavailability .
Key Research Findings
Steric Limitations : Ortho substitution in this compound reduces stability compared to para isomers but enhances target selectivity in enzyme inhibition .
Biological Selectivity : Derivatives of this compound exhibit narrow-spectrum MBL inhibition, making them promising for combating VIM-producing pathogens without broad off-target effects .
Thermodynamic Data : Experimental and calculated (NIST/Joback) enthalpy values for this compound align with its observed reactivity in high-temperature applications .
Biological Activity
2-Ethylbenzoic acid, a carboxylic acid with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the compound's biological properties, including its role as an inhibitor in microbial resistance, its effects on human health, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 150.17 g/mol
- CAS Number : 612-19-1
1. Antimicrobial Properties
Recent studies have highlighted the efficacy of this compound derivatives in combating antibiotic resistance. A notable research article explored the synthesis of 1,2,4-triazole-3-thione analogues incorporating this compound, which demonstrated significant inhibitory activity against VIM-type metallo-β-lactamases (MBLs). These enzymes are critical in conferring resistance to β-lactam antibiotics. The Ki values for these compounds were reported in the sub-micromolar range, indicating potent inhibition capabilities .
Table 1: Inhibition Potency of this compound Derivatives
Compound | Ki Value (μM) | Target Enzyme |
---|---|---|
Triazole Derivative A | <5 | VIM-2 |
Triazole Derivative B | <5 | VIM-4 |
Control (No Substituent) | >50 | NDM-1 |
2. Anti-Tubercular Activity
Another significant aspect of this compound is its potential in treating tuberculosis. Research involving polyketide synthase inhibitors indicated that modifications to the benzofuran core led to compounds with excellent in vivo efficacy against Mycobacterium tuberculosis. While not directly linked to this compound, these findings suggest that similar structural modifications could enhance the activity of related compounds .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In studies focusing on mPGES-1 inhibitors, structural modifications led to the identification of compounds with nanomolar potency against prostaglandin E2 formation. Although specific data on this compound was not highlighted, its structural relatives showed promising results in reducing inflammatory responses .
Case Study 1: Inhibition of β-Lactamase
A study conducted on various derivatives of this compound revealed that certain modifications significantly improved their ability to inhibit β-lactamase enzymes. The research demonstrated that these compounds could restore the susceptibility of resistant E. coli strains to β-lactam antibiotics, showcasing their potential as adjunct therapies in antibiotic treatment .
Case Study 2: Pharmacokinetics and Toxicity
In evaluating the pharmacokinetics of related compounds, researchers found that certain derivatives exhibited favorable bioavailability and safety profiles in animal models. These studies suggested that while some derivatives showed potent biological activity, they also maintained low toxicity levels towards human cells at high concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethylbenzoic acid, and how can its purity be validated experimentally?
- Methodological Answer : this compound is commonly synthesized via esterification of salicylic acid derivatives with ethanol in the presence of a strong acid catalyst (e.g., concentrated H₂SO₄) . Post-synthesis, purity can be assessed using:
- Melting Point Analysis : Compare observed melting points (62–66°C) with literature values .
- Chromatography : Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane mobile phase to confirm homogeneity .
- Spectroscopy : Validate structure via FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H NMR (ethyl group triplet at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm) .
Q. How should researchers design a baseline experiment to study the antioxidant activity of this compound?
- Methodological Answer :
- Hypothesis : Define the compound’s role in scavenging free radicals (e.g., DPPH or ABTS assays).
- Controls : Include a positive control (e.g., ascorbic acid) and solvent-only negative controls.
- Variables : Test concentration gradients (0.1–10 mM) and incubation times (10–60 min).
- Data Collection : Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a spectrophotometer .
- Statistical Analysis : Use ANOVA to compare means across groups, with p < 0.05 for significance .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from differences in crystallization solvents or temperature. To resolve:
- Cross-Validation : Compare with computational models (DFT calculations) to assess geometric feasibility .
- Thermal Analysis : Perform DSC to identify polymorphic transitions affecting crystal packing .
- Multi-Technique Approach : Supplement with solid-state NMR to probe local electronic environments .
Q. What experimental strategies mitigate side reactions during electrophilic substitution of this compound?
- Methodological Answer :
- Directing Group Optimization : The ethyl and carboxylic acid groups influence regioselectivity. Use HNO₃/H₂SO₄ for nitration at the para position relative to the electron-withdrawing -COOH group .
- Temperature Control : Maintain reactions below 50°C to prevent decarboxylation.
- In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions dynamically .
Q. How should researchers analyze conflicting kinetic data in esterification reactions involving this compound?
- Methodological Answer :
- Systematic Replication : Repeat experiments with standardized catalyst concentrations and solvent systems (e.g., ethanol vs. methanol) .
- Error Analysis : Calculate confidence intervals for reaction rates; exclude outliers via Grubbs’ test.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to track acyl-oxygen cleavage pathways .
Q. Methodological Best Practices
Q. What are the guidelines for reporting synthetic yields and characterization data in publications?
- Methodological Answer :
- Yield Reporting : Provide isolated yields (weight-based) and specify whether yields are optimized or average.
- Characterization : Include full spectral data (NMR, IR, HRMS) in supporting information. For known compounds, cite prior literature but confirm identity via at least two techniques .
- Reproducibility : Detail solvent purification methods, catalyst batches, and reaction atmospheres (e.g., N₂ vs. air) .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., halogens, methyl groups) on the benzene ring while keeping the ethyl-carboxylic acid backbone constant .
- Biological Assays : Test analogs against a panel of targets (e.g., COX-2 for anti-inflammatory activity) with dose-response curves.
- Computational Modeling : Use docking simulations (AutoDock Vina) to correlate electronic properties (HOMO/LUMO) with bioactivity .
Q. Data Presentation and Compliance
Q. What are the standards for presenting crystallographic data in compliance with IUCr guidelines?
- Methodological Answer :
- CIF Files : Deposit .cif files in the Cambridge Structural Database (CSD) or similar repositories.
- Tables : Include bond lengths (±0.001 Å), angles (±0.1°), and R-factor values .
- Validation Tools : Use checkCIF/PLATON to identify symmetry or displacement parameter errors .
Properties
IUPAC Name |
2-ethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMMPMYKMDITEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901712 | |
Record name | 2-Ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Ethylbenzoic acid | |
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CAS No. |
612-19-1, 28134-31-8 | |
Record name | 2-Ethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzoic acid | |
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